(4S,7R)-4,7-Methano-1H-indazole is a chiral compound belonging to the indazole family, characterized by its unique structural features and potential applications in pharmaceuticals and organic synthesis. This compound is notable for its stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
(4S,7R)-4,7-Methano-1H-indazole is classified as a heterocyclic aromatic compound. It contains nitrogen atoms in its ring structure, which contributes to its unique chemical properties. The compound is further categorized under azoles due to its distinct nitrogen-containing ring structure.
The synthesis of (4S,7R)-4,7-methano-1H-indazole typically involves multi-step reactions that may include condensation reactions and cyclization processes. Common methods include:
The synthesis process generally requires careful control of reaction conditions, including temperature and solvent choice. For instance, reactions conducted at 100 °C with specific stoichiometric ratios of reactants have been shown to yield high percentages of the desired product .
The molecular structure of (4S,7R)-4,7-methano-1H-indazole features a bicyclic framework with two nitrogen atoms incorporated into the indazole ring system. The stereochemistry at the 4 and 7 positions is crucial for the compound's properties.
(4S,7R)-4,7-methano-1H-indazole can participate in various chemical reactions typical of indazoles:
Reactions are often monitored using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography to confirm product formation and purity .
The mechanism of action for (4S,7R)-4,7-methano-1H-indazole primarily involves its interaction with biological targets. The compound may exhibit pharmacological effects through:
Research indicates that the stereochemistry significantly affects binding affinities and biological activities .
Relevant data from studies highlight that variations in substituents can influence these properties significantly .
(4S,7R)-4,7-methano-1H-indazole has several scientific uses:
Research continues to explore new applications and derivatives of this compound, emphasizing its importance in both academic and industrial settings .
The molecular framework of (4S,7R)-4,7-Methano-1H-indazole (C₁₁H₁₆N₂, MW 176.26 g/mol, CAS# 72345-25-6) consists of a 1H-indazole moiety fused to a bicyclo[2.2.1]heptane (norbornane) system. Key structural features include:
Table 1: Nomenclature and Identifiers for (4S,7R)-4,7-Methano-1H-indazole
System | Name |
---|---|
IUPAC Name | (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-1H-indazole |
Synonym(s) | (4S,7R)-Campho[2,3-c]pyrazole; 7,8,8-Trimethyl-4,7-methano-1H-indazole |
CAS Registry | 72345-25-6 |
Molecular Formula | C₁₁H₁₆N₂ |
SMILES | C[C@]12C[C@@H]3CC@(C2)C4=C3C=NN4 |
InChIKey | IQTIQGVRWRCLOK-RZZZFEHKSA-N |
The systematic IUPAC name reflects the stereochemistry (4S,7R), the methano bridge (4,7-methano), the saturation state (4,5,6,7-tetrahydro), and the parent heterocycle (1H-indazole). The "7,8,8-trimethyl" designation refers to the methyl groups attached to the bridgehead (C8) carbons of the norbornane unit [7] [10].
Fig. 1: Wedge-bond diagram highlighting the (4S,7R) configuration and the spatial orientation of the methano bridge (exo-hydrogens shown).
Indazoles intrinsically exhibit annular tautomerism, involving proton migration between N1 (1H-tautomer) and N2 (2H-tautomer). In conventional indazoles (e.g., unsubstituted indazole), the 1H-tautomer predominates due to greater thermodynamic stability conferred by retention of the benzenoid aromatic system. The 2H-form disrupts this aromaticity, adopting a quinonoid character with higher energy (+15.7 kJ/mol) [3] [5] [9].
For (4S,7R)-4,7-Methano-1H-indazole, the fused bicyclic framework locks the tautomeric equilibrium exclusively toward the 1H-indazole form:
Table 2: Tautomeric Stability Factors in Indazole Systems
Factor | 1H-Indazole (Benzenoid) | 2H-Indazole (Quinonoid) |
---|---|---|
Aromaticity | Preserved benzene ring | Disrupted benzene ring |
Energy Difference | Lower energy (thermodynamic sink) | Higher energy (+15–20 kJ/mol) |
Prevalence in (4S,7R) | Exclusive (>99% population) | Not observed |
Key Stabilizing Effect | Resonance delocalization into benzene | Limited charge separation |
Acid-base equilibria further demonstrate N1 dominance: protonation occurs at N1 (pKa ~1.04 for indazolium cation formation), while deprotonation generates the indazolate anion at N1 (pKa ~13.86) [3] [9]. NMR studies of derivatives confirm no observable 2H-tautomer population in the methano-indazole scaffold [6].
The exploration of methano-bridged indazoles emerged from broader interest in alicyclic-fused heterocycles and their stereochemical consequences. Key historical developments include:
Table 3: Evolution of Key Synthetic and Analytical Milestones
Era | Development | Significance |
---|---|---|
1980–1990s | Diastereoselective synthesis via hydrazine cyclizations | Enabled access to racemic methano-indazoles |
Late 1990s | Chiral HPLC resolution of (4S,7R) and (4R,7S) isomers | Provided enantiopure material for study |
2000s | B3LYP/6-311++G(d,f) conformational analysis | Quantified tautomeric energy differences and steric effects |
2010s | Application in Tedalinab (cannabinoid ligand) synthesis | Demonstrated utility in drug design |
The compound’s unique stereochemical integrity—retained under harsh conditions due to the rigid norbornane skeleton—facilitates its use in asymmetric synthesis and as a spectroscopic probe for studying through-space electronic effects (e.g., anisochrony in NMR) [6]. Its history exemplifies the convergence of classical heterocyclic chemistry and modern stereoselective catalysis, positioning it as a privileged scaffold in contemporary medicinal chemistry [5] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: